

# An In-depth Technical Guide to the Thermoelectric Properties of Copper Chalcogenides

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### **Abstract**

Copper chalcogenides (Cu-X, where X = S, Se, Te) have emerged as highly promising materials for thermoelectric applications due to their intrinsic low thermal conductivity, favorable electronic properties, and the earth-abundant and environmentally benign nature of their constituent elements.[1][2][3] This technical guide provides a comprehensive overview of the core thermoelectric properties of copper chalcogenides, detailing their performance metrics, the experimental protocols for their synthesis and characterization, and the fundamental mechanisms governing their behavior. The unique "phonon-liquid electron-crystal" (PLEC) concept, which explains their low thermal conductivity, is a central theme.[1] Furthermore, strategies to enhance their thermoelectric figure of merit (ZT), such as doping, nanostructuring, and exploiting phase transitions, are discussed in detail.

# Introduction to Thermoelectricity and Copper Chalcogenides

Solid-state thermoelectric technology enables the direct conversion of heat into electricity and vice versa, offering a promising avenue for waste heat recovery and refrigeration.[1] The efficiency of a thermoelectric material is quantified by the dimensionless figure of merit, ZT, defined as:



 $ZT = (S^2\sigma T) / \kappa$ 

#### where:

- S is the Seebeck coefficient (thermopower)
- σ is the electrical conductivity
- T is the absolute temperature
- $\kappa$  is the thermal conductivity ( $\kappa = \kappa_e + \kappa_L$ , where  $\kappa_e$  is the electronic and  $\kappa_L$  is the lattice thermal conductivity)

An ideal thermoelectric material, often described as a "phonon-glass electron-crystal," should possess the seemingly contradictory properties of high electrical conductivity (like a crystal) and low thermal conductivity (like a glass).[1]

Copper chalcogenides, a class of materials including copper sulfide (Cu<sub>2</sub>S), copper selenide (Cu<sub>2</sub>Se), and copper telluride (Cu<sub>2</sub>Te), have garnered significant attention for their exceptional thermoelectric performance, particularly at elevated temperatures.[2][3] Many of these compounds exhibit superionic behavior at high temperatures, where mobile copper ions create a "liquid-like" sublattice within a solid chalcogenide framework.[4][5] This unique structural feature is key to their low lattice thermal conductivity.

# Core Thermoelectric Properties of Copper Chalcogenides

The thermoelectric properties of copper chalcogenides are intricately linked to their crystal structure, composition, and temperature. The following tables summarize key quantitative data for prominent copper chalcogenide systems.

### Table 1: Thermoelectric Properties of Copper Sulfide $(Cu_{2-x}S)$



Composit	Temperat ure (K)	Seebeck Coefficie nt (µV/K)	Electrical Conducti vity (S/m)	Thermal Conducti vity (W/mK)	ZT	Referenc e
Cu₂S	723	-	-	-	0.74 (for Cu <sub>2</sub> S <sub>1.9</sub> Se <sub>0</sub> .1)	[6]
Cu <sub>1.8</sub> S	Room Temp	-	-	-	-	[7]
Cu <sub>1.8</sub> S	500 °C (773 K)	-	-	-	0.6	[5]
Na <sub>0.01</sub> Cu <sub>1</sub> .	500 °C (773 K)	-	-	-	1.1	[5]
Cu <sub>2</sub> S <sub>0.52</sub> Te	1000	-	-	-	2.1	[6]
Cu <sub>2</sub> S <sub>0.94</sub> Te	1000	-	-	-	2.1	[6]
Cu1.97S	700 °C (973 K)	-	-	-	1.9	[5]

Table 2: Thermoelectric Properties of Copper Selenide ( $Cu_{2-x}Se$ )



Composit ion	Temperat ure (K)	Seebeck Coefficie nt (µV/K)	Electrical Conducti vity (S/m)	Thermal Conducti vity (W/mK)	ZT	Referenc e
Cu₂Se	973	-	-	0.34	2.1	[1]
Cu <sub>2-x</sub> Se	1000	-	-	0.4-0.6	1.5	[1]
Cu₂Se	915	223.4	-	-	-	[8]
Cu <sub>2</sub> Se <sub>0.96</sub> T e <sub>0.04</sub>	915	236.1	-	-	-	[8]
Cu <sub>2</sub> Se <sub>0.93</sub> S <sub>0.03</sub> Te <sub>0.04</sub>	915	207.75	-	-	-	[8]
Cu <sub>1.97</sub> Ag <sub>0.0</sub> 3Se	400	-	-	-	~1.0	[9]
Cu₂Se	406	-	-	-	0.7	[10]
Cu₂Se	700	-	-	-	1.2 (nanostruct ured)	[8]
Cu <sub>2</sub> Se	965	-	-	-	~1.75	[11]

Table 3: Thermoelectric Properties of Copper Telluride ( $Cu_{2-x}Te$ )



Composit	Temperat ure (K)	Seebeck Coefficie nt (µV/K)	Electrical Conducti vity (S/m)	Thermal Conducti vity (W/mK)	ZT	Referenc e
Cu₂Te	1000	-	-	~1.0	1.1	[1][12][13] [14]
Cu₂Te	Room Temp	-	-	~2.0	-	[1]
Cu <sub>2</sub> Se <sub>0.75</sub> T e <sub>0.25</sub>	773	-	-	-	1.35	[15]

### **Experimental Protocols**

The synthesis and characterization of high-performance copper chalcogenide thermoelectrics require precise control over stoichiometry and microstructure. Below are detailed methodologies for key experiments.

### **Synthesis of Copper Chalcogenides**

A variety of synthesis methods are employed to produce copper chalcogenide powders and bulk materials.

- Mechanical Alloying and Solid-State Reaction: This is a common top-down approach for producing polycrystalline materials.
  - Milling: High-purity elemental powders of copper and the desired chalcogen (S, Se, or Te)
    in the desired stoichiometric ratio are loaded into a hardened steel vial with steel balls. The
    vial is sealed under an inert atmosphere (e.g., argon) to prevent oxidation. Milling is
    performed using a high-energy ball mill for several hours.
  - Cold Pressing: The resulting milled powder is cold-pressed into pellets using a hydraulic press.
  - Sintering/Annealing: The pellets are sealed in quartz tubes under vacuum and annealed at elevated temperatures (e.g., 673 K to 973 K) for an extended period to promote



densification and phase formation.[15]

- Hydrothermal/Solvothermal Synthesis: These bottom-up wet chemical methods allow for the synthesis of nanostructured materials.
  - Precursor Dissolution: Copper and chalcogen precursors are dissolved in a suitable solvent (e.g., water for hydrothermal, organic solvent for solvothermal). Surfactants like cetyltrimethylammonium bromide (CTAB) can be added to control particle size and morphology.[16]
  - Autoclave Reaction: The precursor solution is sealed in a Teflon-lined stainless-steel autoclave and heated to a specific temperature (e.g., 80°C) for a set duration (e.g., 12 hours).[17]
  - Product Recovery: The resulting precipitate is collected by centrifugation, washed multiple times with deionized water and ethanol, and dried under vacuum.
- Modified Diffusion-Couple High-Throughput Synthesis: This method is employed for rapid screening of new compositions.[18][19][20]
  - Precursor Preparation: Precursor powders (e.g., Cu, Sn, S) are prepared.
  - Diffusion Couple Assembly: The powders are layered in a specific sequence in a die.
  - Hot Pressing: The assembly is hot-pressed at a high temperature and pressure to induce diffusion and reaction between the layers, creating a compositionally graded sample.

### **Characterization of Thermoelectric Properties**

Accurate measurement of the Seebeck coefficient, electrical conductivity, and thermal conductivity is crucial for determining the ZT value.

- Seebeck Coefficient and Electrical Conductivity Measurement: These properties are often measured simultaneously using a commercial system like a ZEM-3 (ULVAC-RIKO).[21]
  - Sample Preparation: A rectangular bar-shaped sample is cut from the sintered pellet.



- Measurement Setup: The sample is mounted between two heaters in a measurement chamber under a helium atmosphere to ensure uniform temperature distribution and prevent oxidation. Two thermocouples are attached to the sample to measure the temperature difference, and two probes are used for voltage and current measurements in a four-probe configuration.[22]
- Data Acquisition: A small temperature gradient is established across the sample, and the
  resulting thermoelectric voltage is measured to determine the Seebeck coefficient. The
  electrical conductivity is measured by passing a known current through the sample and
  measuring the voltage drop. These measurements are performed at various temperatures.
- Thermal Conductivity Measurement: The laser flash method is a widely used technique to determine thermal diffusivity.[21][23]
  - Sample Preparation: A thin, disc-shaped sample is prepared and often coated with a thin layer of graphite to enhance emissivity and absorptivity.
  - Measurement Principle: The front face of the sample is irradiated with a short laser pulse,
     and the temperature rise on the rear face is monitored with an infrared detector.
  - o Calculation: The thermal diffusivity ( $\alpha$ ) is calculated from the temperature-time profile. The thermal conductivity ( $\kappa$ ) is then calculated using the equation:  $\kappa = \alpha \cdot \rho \cdot C_p$ , where  $\rho$  is the density of the sample (measured by the Archimedes method) and  $C_p$  is the specific heat capacity.[21][23]

## Key Concepts and Enhancement Strategies The "Phonon-Liquid Electron-Crystal" (PLEC) Concept

The PLEC model is central to understanding the excellent thermoelectric performance of many copper chalcogenides.[1] It posits a dual sublattice structure:

- Electron-Crystal: A rigid sublattice of chalcogen atoms provides a pathway for efficient charge transport, ensuring high electrical conductivity.
- Phonon-Liquid: A disordered or "liquid-like" sublattice of highly mobile copper ions effectively scatters phonons, leading to extremely low lattice thermal conductivity.[4]



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### **Phase Transitions**

Many copper chalcogenides undergo phase transitions with temperature, which can significantly impact their thermoelectric properties.[9][10][24] For instance,  $Cu_2Se$  transitions from a low-temperature monoclinic  $\alpha$ -phase to a high-temperature cubic  $\beta$ -phase at around 410 K.[8][24] Near this phase transition, fluctuations in the crystal structure can lead to enhanced phonon scattering and a dramatic peak in the Seebeck coefficient, resulting in a significant increase in the ZT value.[9][10]

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### **Doping and Alloying**

Introducing dopants or creating solid solutions is a powerful strategy to optimize the carrier concentration and enhance the thermoelectric performance of copper chalcogenides.

- Doping: Introducing impurity atoms into the crystal lattice can modify the carrier concentration. For example, doping Cu<sub>2</sub>S with sodium has been shown to decrease the carrier concentration, leading to an increased Seebeck coefficient and a significant enhancement in ZT.[5] Similarly, doping Cu<sub>2</sub>Se with elements like lithium, magnesium, or bromine can tune the carrier concentration and improve thermoelectric properties.[25][26]
- Alloying: Forming solid solutions, such as Cu<sub>2</sub>(S, Se) or Cu<sub>2</sub>(Se, Te), can introduce point
  defects that effectively scatter phonons, thereby reducing the lattice thermal conductivity.[3]
   [15]

### **Nanostructuring**

Creating nanoscale features, such as grain boundaries, nanoparticles, and nanoinclusions, is an effective way to reduce thermal conductivity by providing additional scattering centers for phonons.[4][5] Nanostructuring can be achieved through various synthesis techniques, including ball milling and hydrothermal/solvothermal methods.



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### **Challenges and Future Outlook**

Despite their promising thermoelectric properties, copper chalcogenides face challenges that need to be addressed for practical applications. These include:

- Chemical and Thermal Stability: The high mobility of copper ions, while beneficial for low thermal conductivity, can lead to electrochemical degradation and instability, especially under large temperature gradients and electrical currents.[1]
- Mechanical Properties: The mechanical robustness of these materials needs to be sufficient to withstand the stresses in a thermoelectric module.

Future research will likely focus on:

- Developing novel synthesis techniques to create more complex nanostructures for further reduction of thermal conductivity.
- Exploring new doping elements and alloying strategies to optimize electronic properties and enhance stability.
- Fabricating and testing thermoelectric modules based on copper chalcogenides to evaluate their real-world performance and long-term reliability.

In conclusion, copper chalcogenides represent a highly promising class of materials for thermoelectric applications. Their unique structural and electronic properties, coupled with ongoing research efforts to enhance their performance and stability, position them as key players in the future of waste heat recovery and solid-state cooling technologies.

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